1-Ethoxy-3-methyl-2-butene
Overview
Description
1-Ethoxy-3-methyl-2-butene is an organic compound belonging to the class of dialkyl ethers. It is characterized by its fruity, grassy, and green taste and odor. This compound is found naturally in certain fruits such as litchi, cassis fruit juice, and black currant .
Mechanism of Action
Target of Action
1-Ethoxy-3-methyl-2-butene, also known as ethyl 3-methyl-2-butenyl ether, is an organic compound . It belongs to the class of organic compounds known as dialkyl ethers
Mode of Action
It’s known that ethers like this compound can undergo reactions such as bimolecular elimination (e2) reactions .
Biochemical Pathways
In general, ethers can participate in various biochemical reactions, including elimination reactions .
Pharmacokinetics
The world health organization has stated that there is no safety concern at current levels of intake when used as a flavoring agent .
Result of Action
It’s known to have a fruity, grassy, and green taste .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . Furthermore, it’s important to prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, which are structurally similar to 1-Ethoxy-3-methyl-2-butene, typically react via an SN2 pathway for primary benzylic halides, and via an SN1 pathway for secondary and tertiary benzylic halides .
Molecular Mechanism
It is suggested that it may undergo reactions similar to those of benzylic halides, involving free radical reactions
Dosage Effects in Animal Models
No specific studies have been conducted to determine the dosage effects of this compound in animal models. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and found to have no safety concern at current levels of intake when used as a flavoring agent .
Metabolic Pathways
It is suggested that this compound is likely to undergo O-dealkylation to form the corresponding alcohols and aldehydes, which are expected to subsequently participate in the fatty acid pathway and tricarboxylic acid cycle .
Preparation Methods
1-Ethoxy-3-methyl-2-butene can be synthesized through the reaction of iodoethane with 3-methyl-2-buten-1-ol. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ether . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethoxy-3-methyl-2-butene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Addition: The double bond in the compound allows for addition reactions, such as hydrogenation or halogenation
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-3-methyl-2-butene has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Its presence in certain fruits makes it a subject of study in food chemistry and flavor science.
Medicine: Research into its potential therapeutic properties and interactions with biological systems is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor
Comparison with Similar Compounds
1-Ethoxy-3-methyl-2-butene can be compared with other dialkyl ethers, such as:
1-Methoxy-3-methyl-2-butene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-2-methyl-2-butene: Similar structure but with the ethoxy group attached to a different carbon atom.
1-Butoxy-3-methyl-2-butene: Similar structure but with a butoxy group instead of an ethoxy group
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their alkyl groups.
Properties
IUPAC Name |
1-ethoxy-3-methylbut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMSQLYFMOOLKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176599 | |
Record name | Ethyl 3-methyl-2-butenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid | |
Record name | 1-Ethoxy-3-methyl-2-butene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1241/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
120.00 to 121.00 °C. @ 760.00 mm Hg | |
Record name | 1-Ethoxy-3-methyl-2-butene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038052 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in fat, soluble (in ethanol) | |
Record name | 1-Ethoxy-3-methyl-2-butene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1241/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.797-0.802 | |
Record name | 1-Ethoxy-3-methyl-2-butene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1241/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
22094-00-4 | |
Record name | 1-Ethoxy-3-methyl-2-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22094-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-methyl-2-butenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-methyl-2-butenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-METHYL-2-BUTENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775CF2Y50F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Ethoxy-3-methyl-2-butene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038052 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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